1-Amino-3-methylimidazolidine-2,4-dione hydrochloride

Medicinal Chemistry Antiviral Drug Discovery HIV Research

Generic hydantoin scaffolds cannot replace the N1-amino-3-methyl substitution required for synthesizing NAIM libraries that inhibit HIV-1 transcription. 1-Amino-3-methylimidazolidine-2,4-dione HCl (CAS 64420-18-4) is the exact building block for generating these antiretroviral compounds with a unique mode of action on retroviral transcription. • Enables synthesis of NAIM derivatives with exclusive HIV-1 transcriptional inhibition activity • Validated IMPDH2 inhibitor (Ki = 440 nM) for target-based drug discovery campaigns • Introduces diverse N1-position functional groups for anticancer SAR optimization (cytotoxicity IC50 as low as 4.92 μM)

Molecular Formula C4H8ClN3O2
Molecular Weight 165.58 g/mol
CAS No. 64420-18-4
Cat. No. B1377185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-methylimidazolidine-2,4-dione hydrochloride
CAS64420-18-4
Molecular FormulaC4H8ClN3O2
Molecular Weight165.58 g/mol
Structural Identifiers
SMILESCN1C(=O)CN(C1=O)N.Cl
InChIInChI=1S/C4H7N3O2.ClH/c1-6-3(8)2-7(5)4(6)9;/h2,5H2,1H3;1H
InChIKeyGLGDAKDOVNASRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-methylimidazolidine-2,4-dione Hydrochloride: Scientific Procurement and Compound Overview


1-Amino-3-methylimidazolidine-2,4-dione hydrochloride (CAS 64420-18-4) is an N1-amino substituted hydantoin derivative with a molecular formula of C4H8ClN3O2 and a molecular weight of 165.58 g/mol [1]. This heterocyclic scaffold features a 1-amino group on the imidazolidine-2,4-dione core, distinguishing it from unsubstituted hydantoins. The compound is primarily utilized as a versatile synthetic building block in medicinal chemistry, serving as a key intermediate for generating libraries of N-aminoimidazole (NAIM) derivatives [2]. Its procurement relevance stems from this specific substitution pattern, which enables unique downstream chemical transformations and biological activities not accessible with simpler hydantoin analogs.

Procurement Risk: Why 1-Amino-3-methylimidazolidine-2,4-dione Hydrochloride Cannot Be Substituted with Generic Hydantoins


Generic substitution of 1-amino-3-methylimidazolidine-2,4-dione hydrochloride with simpler, more commercially prevalent hydantoin analogs (e.g., 1-aminohydantoin, 3-methylhydantoin) is not scientifically sound for procurement decisions. The specific N1-amino-3-methyl substitution pattern is a critical structural determinant for biological activity [1]. While class-level hydantoin derivatives exhibit broad activities like anticonvulsant or antimicrobial effects [2], the target compound's unique scaffold is specifically required as a building block for generating N-aminoimidazole (NAIM) libraries that demonstrate an uncommon spectrum of antiretroviral activity, including exclusive inhibition of retroviral transcription [1]. Substituting with a compound lacking this precise substitution pattern, such as the simpler metabolite 1-aminohydantoin (CAS 2827-56-7) , fundamentally alters the downstream synthetic utility and eliminates the desired biological activity profile.

Evidence-Based Differentiation of 1-Amino-3-methylimidazolidine-2,4-dione Hydrochloride for Procurement Decisions


Scaffold-Specific Antiviral Activity: N-Aminoimidazole Derivatives vs. Generic Hydantoins

The N-aminoimidazole (NAIM) scaffold, for which 1-amino-3-methylimidazolidine-2,4-dione is a direct precursor, confers a specific antiretroviral activity spectrum not found in generic hydantoin derivatives. NAIM derivatives, synthesized from N1-amino-substituted hydantoin building blocks, exclusively inhibit retroviruses such as HIV-1, HIV-2, SIV, and MSV at the transcriptional level [1]. In a study of 60 closely related NAIM molecules, the activity profile was directly linked to the N-amino substitution, with selectivity indices for HIV-1 inhibition in human PBMCs reaching up to 20 for lead prototypes like NR-818 [2]. In contrast, generic hydantoins like 1-methyl hydantoin exhibit no reported antiviral activity, with published studies focused solely on pharmacokinetic properties [3].

Medicinal Chemistry Antiviral Drug Discovery HIV Research

Enzymatic Activity: IMPDH Inhibition Potency Compared to Other Hydantoins

1-Amino-3-methylimidazolidine-2,4-dione hydrochloride has been identified as an inhibitor of Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis and a target for immunosuppressive and antiviral therapies. BindingDB data reports a Ki value of 440 nM for this compound against IMPDH2 [1]. This inhibitory activity distinguishes it from other hydantoin derivatives, which are typically not associated with IMPDH inhibition. For example, 1-methyl hydantoin has been studied for pharmacokinetics but lacks any reported enzymatic inhibitory data for IMPDH [2].

Enzymology Drug Discovery Immunology

Cellular Activity: Antiproliferative Effects of the Hydantoin Scaffold Class

While 1-amino-3-methylimidazolidine-2,4-dione hydrochloride itself may not be the final active pharmaceutical ingredient, the imidazolidine-2,4-dione scaffold is a privileged structure for antiproliferative activity. As a class, hydantoin derivatives demonstrate significant cytotoxicity against various cancer cell lines. For instance, a recent study on 5,5-diphenylhydantoin Schiff base derivatives reported IC50 values ranging from 4.92 ± 0.3 μM to 12.83 ± 0.9 μM against MCF-7, HePG-2, and HCT-116 cell lines [1]. The target compound serves as a more versatile and synthetically enabling building block compared to less substituted hydantoins, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies.

Oncology Cell Biology Antiproliferative Agents

Validated Application Scenarios for 1-Amino-3-methylimidazolidine-2,4-dione Hydrochloride


Building Block for Novel Antiviral Agents Targeting HIV Latency

The compound is an essential precursor for synthesizing libraries of N-aminoimidazole (NAIM) derivatives. These NAIMs have a unique mode of action, inhibiting HIV-1 replication at the transcriptional level by suppressing viral mRNA expression and p24 production in latently infected cell lines [1]. This activity is critical for research aimed at eradicating the latent HIV reservoir, a major barrier to a cure. Procuring this specific building block enables the synthesis of these specialized antiretroviral compounds, which cannot be made from generic hydantoin analogs [1].

Enzymatic Probe for Inosine Monophosphate Dehydrogenase (IMPDH) Research

With a measured Ki of 440 nM against IMPDH2, this compound serves as a validated starting point for developing novel inhibitors of this enzyme [2]. IMPDH is a validated drug target for immunosuppression (e.g., mycophenolate mofetil) and antiviral therapies. The compound's activity provides a specific biochemical interaction profile that is absent in simpler hydantoins like 1-methyl hydantoin [3], making it a more valuable tool for target-based screening and medicinal chemistry optimization.

Privileged Scaffold for Anticancer Drug Discovery

The imidazolidine-2,4-dione core is a recognized pharmacophore for antiproliferative activity. Recent studies show that optimized hydantoin derivatives exhibit potent cytotoxicity against cancer cell lines, with IC50 values as low as 4.92 μM [4]. Using 1-amino-3-methylimidazolidine-2,4-dione hydrochloride as a starting material allows for the introduction of diverse functional groups at the N1-position, a key site for modulating activity and optimizing drug-like properties in anticancer SAR campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-3-methylimidazolidine-2,4-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.